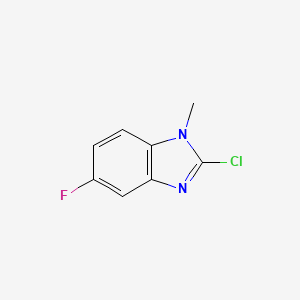![molecular formula C8H12N2OS B6206887 dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone CAS No. 2060006-78-0](/img/no-structure.png)
dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone (DMS) is a small, organic molecule that has been studied extensively in recent years due to its ability to act as a catalyst in certain chemical reactions. It has been found to be a useful tool in the synthesis of various organic compounds, as well as being studied for its potential applications in the field of medicine.
作用机制
The mechanism of action of dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone is not yet fully understood. However, it is known that it acts as a catalyst in certain chemical reactions, allowing for the formation of various organic compounds. It is believed that the reaction of dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone with a substrate molecule results in the formation of a dimethylsulfonium cation, which then acts as a nucleophile, attacking the substrate molecule. This reaction results in the formation of a new product molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone are not yet fully understood. However, it has been found to have some potential applications in the field of medicine. dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone has been studied for its potential use as an antifungal agent, and has been shown to have some inhibitory effects on certain fungal species. Additionally, dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone has been studied for its potential use as an anti-inflammatory agent, and has been shown to have some inhibitory effects on certain inflammatory processes.
实验室实验的优点和局限性
The advantages of using dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone in laboratory experiments include its relatively low cost, its ease of synthesis, and its ability to act as a catalyst in certain chemical reactions. Additionally, dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone is relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of using dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone in laboratory experiments is its lack of specificity, as it is not able to selectively react with certain substrates.
未来方向
The potential future applications of dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone are numerous. One potential application is in the field of drug discovery, as dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone could potentially be used to synthesize new drugs with unique properties. Additionally, dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone could be used to study the biochemical and physiological effects of various compounds, such as hormones and neurotransmitters. Additionally, dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone could be used to study the mechanisms of action of various pharmaceuticals, and could potentially be used to develop new drugs with improved efficacy. Finally, dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone could be used to synthesize various organic compounds, such as amino acids, peptides, and proteins, which could have potential applications in the field of medicine.
合成方法
The synthesis of dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone is a relatively simple process and can be achieved through a variety of methods. One of the most common methods is to react a pyridine-2-ylmethyl chloride with a solution of sodium sulfanilate in an aqueous medium. This reaction yields a solution of dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone. Other methods of synthesis include the reaction of a pyridine-2-ylmethyl chloride with sodium sulfanilate in a non-aqueous medium, or the reaction of a pyridine-2-ylmethyl chloride with a solution of sodium sulfanilate in a non-aqueous medium.
科学研究应用
Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone has been found to be useful in a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and proteins. It has also been used in the synthesis of certain drugs, such as antifungal agents, and in the study of the mechanisms of action of various pharmaceuticals. Additionally, dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone has been used in the study of the biochemical and physiological effects of certain compounds, such as hormones and neurotransmitters.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This thiosemicarbazone is then reacted with dimethyl sulfate to yield the final product.", "Starting Materials": [ "5-methyl-2-pyridinecarboxaldehyde", "thiosemicarbazide", "dimethyl sulfate" ], "Reaction": [ "Step 1: 5-methyl-2-pyridinecarboxaldehyde is reacted with thiosemicarbazide in ethanol to form the corresponding thiosemicarbazone.", "Step 2: The thiosemicarbazone is then reacted with dimethyl sulfate in ethanol to yield dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone.", "Overall reaction: 5-methyl-2-pyridinecarboxaldehyde + thiosemicarbazide + dimethyl sulfate -> dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone" ] } | |
CAS 编号 |
2060006-78-0 |
产品名称 |
dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone |
分子式 |
C8H12N2OS |
分子量 |
184.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



